molecular formula C14H22O4S B14691992 4-Methylbenzenesulfonic acid;4-methylcyclohexan-1-ol CAS No. 34866-36-9

4-Methylbenzenesulfonic acid;4-methylcyclohexan-1-ol

Cat. No.: B14691992
CAS No.: 34866-36-9
M. Wt: 286.39 g/mol
InChI Key: SYYVHNCMYMSZBN-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid and 4-methylcyclohexan-1-ol are two distinct organic compounds with unique properties and applications. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a sulfonic acid derivative of toluene, widely used as a catalyst in organic synthesis. 4-Methylcyclohexan-1-ol, on the other hand, is a cyclohexanol derivative with applications in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzenesulfonic acid: can be synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction typically involves heating toluene with sulfuric acid, resulting in the formation of the sulfonic acid group on the para position of the toluene ring.

4-Methylcyclohexan-1-ol: can be prepared by the hydrogenation of 4-methylcyclohexanone. This reaction is typically carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In industrial settings, the production of 4-methylbenzenesulfonic acid involves continuous sulfonation processes where toluene is reacted with sulfur trioxide (SO3) in the presence of a catalyst. This method ensures high yields and purity of the product.

For 4-methylcyclohexan-1-ol, industrial production often involves the catalytic hydrogenation of 4-methylcyclohexanone in large-scale reactors, ensuring efficient conversion and high product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid: undergoes various reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Neutralization: Reacts with bases to form salts.

    Substitution: Can undergo electrophilic aromatic substitution reactions.

4-Methylcyclohexan-1-ol: can undergo:

    Oxidation: Oxidized to 4-methylcyclohexanone using oxidizing agents like chromic acid.

    Reduction: Reduced to 4-methylcyclohexane using strong reducing agents.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) for 4-methylbenzenesulfonic acid.

    Oxidation: Chromic acid or sodium dichromate for 4-methylcyclohexan-1-ol.

    Reduction: Hydrogen gas and Pd/C catalyst for 4-methylcyclohexan-1-ol.

Major Products Formed

    4-Methylbenzenesulfonic acid: Esters, salts, and substituted aromatic compounds.

    4-Methylcyclohexan-1-ol: 4-Methylcyclohexanone, 4-methylcyclohexane, and substituted cyclohexanol derivatives.

Scientific Research Applications

4-Methylbenzenesulfonic acid: is widely used in organic synthesis as a catalyst for esterification and polymerization reactions. It is also used in the production of pharmaceuticals and dyes.

4-Methylcyclohexan-1-ol: finds applications in the fragrance and flavor industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other organic compounds and in the production of pharmaceuticals.

Mechanism of Action

4-Methylbenzenesulfonic acid: acts as a strong acid catalyst, facilitating various organic reactions by protonating reactants and stabilizing transition states. Its sulfonic acid group is highly reactive, making it effective in catalyzing esterification and polymerization reactions.

4-Methylcyclohexan-1-ol: exerts its effects through its hydroxyl group, which can participate in hydrogen bonding and nucleophilic substitution reactions. Its mechanism of action in biological systems involves interactions with enzymes and receptors, influencing metabolic pathways.

Comparison with Similar Compounds

4-Methylbenzenesulfonic acid: can be compared with other sulfonic acids like benzenesulfonic acid and methanesulfonic acid. Its unique feature is the presence of a methyl group on the benzene ring, which influences its reactivity and solubility.

4-Methylcyclohexan-1-ol: can be compared with other cyclohexanol derivatives like cyclohexanol and menthol. Its uniqueness lies in the presence of a methyl group, which affects its physical properties and applications.

List of Similar Compounds

    Sulfonic Acids: Benzenesulfonic acid, methanesulfonic acid.

    Cyclohexanol Derivatives: Cyclohexanol, menthol.

Properties

CAS No.

34866-36-9

Molecular Formula

C14H22O4S

Molecular Weight

286.39 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;4-methylcyclohexan-1-ol

InChI

InChI=1S/C7H8O3S.C7H14O/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-2-4-7(8)5-3-6/h2-5H,1H3,(H,8,9,10);6-8H,2-5H2,1H3

InChI Key

SYYVHNCMYMSZBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)O.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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